molecular formula C13H18FNO B1621703 4-(3-Fluoro-4-methoxy-benzyl)-piperidine CAS No. 584555-74-8

4-(3-Fluoro-4-methoxy-benzyl)-piperidine

Cat. No. B1621703
CAS RN: 584555-74-8
M. Wt: 223.29 g/mol
InChI Key: QHZWAOAIMYXAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxybenzyl chloride is a compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 . It’s also known by other names such as 4-(Chloromethyl)-2-fluoroanisole, 4-(Chloromethyl)-2-fluorophenyl methyl ether, and 4-(Chloromethyl)-2-fluoro-1-methoxybenzene .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methoxybenzyl chloride is 1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzyl chloride is a solid at 20°C . It has a melting point of 25°C and a boiling point of 62°C at 0.2 mmHg . The compound is sensitive to moisture .

Safety and Hazards

3-Fluoro-4-methoxybenzyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may be corrosive to metals . Precautions should be taken to avoid breathing dusts or mists, and protective clothing should be worn .

properties

IUPAC Name

4-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-3-2-11(9-12(13)14)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZWAOAIMYXAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406507
Record name 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

584555-74-8
Record name 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Reactant of Route 5
4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Reactant of Route 6
4-(3-Fluoro-4-methoxy-benzyl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.